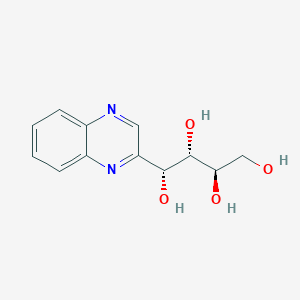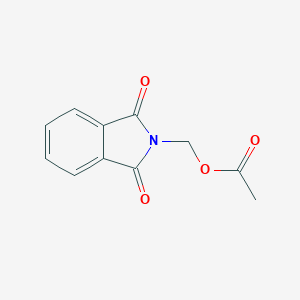
3,4-ジブロモフラン
概要
説明
3,4-Dibromofuran: is an organic compound with the molecular formula C4H2Br2O . It is a derivative of furan, where two bromine atoms are substituted at the 3rd and 4th positions of the furan ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
3,4-Dibromofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of polymers and other advanced materials.
Safety and Hazards
3,4-Dibromofuran is classified as a dangerous substance. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept away from sources of ignition .
将来の方向性
作用機序
Target of Action
It is known to interact with various chemical compounds in different reactions . More research is needed to identify specific biological targets.
Mode of Action
3,4-Dibromofuran is known to undergo a Diels–Alder reaction with azo diesters, followed by a novel rearrangement to give 3,5-dibromotetrahydropyridazin-4-ones . This reaction involves the formation of a cycloadduct, followed by a rearrangement of the molecule. The exact interaction of 3,4-Dibromofuran with its biological targets, if any, is currently unknown and requires further investigation.
Biochemical Pathways
Its reaction with azo diesters suggests that it may be involved in the formation of tetrahydropyridazinones . These compounds could potentially interact with various biochemical pathways, but more research is needed to confirm this.
Result of Action
Its reaction with azo diesters results in the formation of 3,5-dibromotetrahydropyridazin-4-ones , but the biological implications of this transformation are not clear
Action Environment
Factors such as temperature, pH, and the presence of other chemical compounds could potentially affect its reactivity and stability . More research is needed to understand these influences.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dibromofuran can be synthesized through the bromination of furan. The process involves the reaction of furan with bromine in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 3,4-dibromofuran involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 3,4-Dibromofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienophiles to form complex cyclic structures.
Reduction Reactions: The bromine atoms can be reduced to form furan derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.
Diels-Alder Reaction: Azo diesters are commonly used as dienophiles.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of bromine atoms.
Major Products Formed:
Substitution Reactions: Products include various substituted furans.
Cycloaddition Reactions: Products include tetrahydropyridazinones.
Reduction Reactions: Products include furan and its derivatives.
類似化合物との比較
3-Bromofuran: A furan derivative with a single bromine atom at the 3rd position.
2,3-Dibromofuran: A furan derivative with bromine atoms at the 2nd and 3rd positions.
Comparison:
Reactivity: 3,4-Dibromofuran is more reactive than 3-bromofuran due to the presence of two bromine atoms, which increase the electron deficiency of the furan ring.
Applications: While 3-bromofuran is used in similar applications, 3,4-dibromofuran’s higher reactivity makes it more suitable for complex synthesis processes.
Uniqueness: The unique positioning of bromine atoms in 3,4-dibromofuran allows for specific types of cycloaddition reactions that are not possible with other bromofuran derivatives.
特性
IUPAC Name |
3,4-dibromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNAIRILIJMDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348915 | |
| Record name | 3,4-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-02-9 | |
| Record name | 3,4-Dibromofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,4-Dibromofuran?
A1: 3,4-Dibromofuran is a heterocyclic compound with the molecular formula C4H2Br2O. Its molecular weight is 225.85 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, key structural features include a furan ring with bromine substituents at the 3 and 4 positions.
Q2: How is 3,4-Dibromofuran synthesized?
A2: The provided research highlights that 3,4-Dibromofuran can be obtained from furfural []. While the specific synthetic procedure isn't described in detail, this suggests a multi-step transformation from this readily available bio-based platform chemical.
Q3: What are the main applications of 3,4-Dibromofuran in organic synthesis?
A3: 3,4-Dibromofuran is a valuable building block in organic synthesis due to its versatile reactivity. It readily undergoes nucleophilic additions, particularly with amines, leading to the formation of 3-bromotetronamides []. Additionally, it acts as a dienophile in Diels-Alder reactions, as demonstrated by its cycloaddition with azo diesters, yielding tetrahydropyridazinones after a subsequent rearrangement [, ].
Q4: How does the structure of 3,4-Dibromofuran influence its reactivity?
A4: The presence of two bromine atoms in 3,4-Dibromofuran significantly influences its reactivity. These electron-withdrawing groups make the furan ring more electrophilic, facilitating attack by nucleophiles. Furthermore, the bromine atoms can be selectively substituted in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings [], allowing for further structural diversification.
Q5: Are there any reported structure-activity relationship (SAR) studies involving 3,4-Dibromofuran derivatives?
A5: While the provided abstracts don't delve into specific SAR studies, research on the synthesis and cytotoxic evaluation of halogenated furanones suggests that modifications to the halogen substituents can impact biological activity []. Similarly, work on rubrolide analogues as urease inhibitors highlights the importance of structural variations on the furanone core for biological activity []. These findings suggest that systematic SAR studies on 3,4-Dibromofuran derivatives could be valuable for optimizing specific biological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,8,11,11-tetramethyl-3-oxobicyclo[5.3.1]undec-7-ene-4-carbaldehyde](/img/structure/B150727.png)

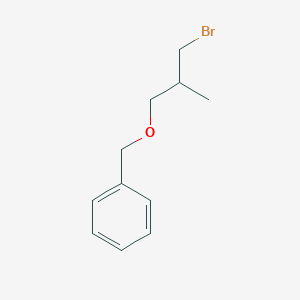


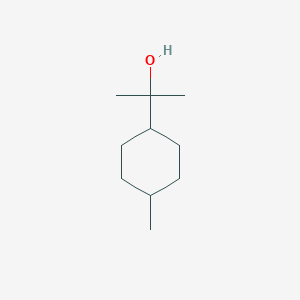
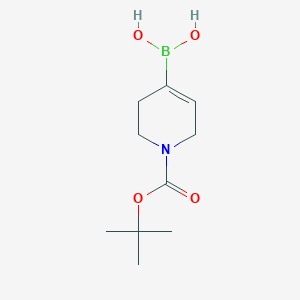

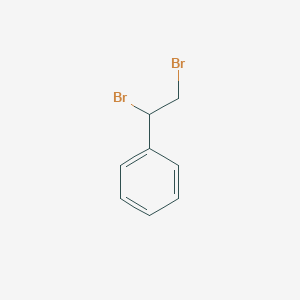
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)

